![molecular formula C16H7ClF3N5O2 B2440532 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile CAS No. 1024414-94-5](/img/structure/B2440532.png)
4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile is a useful research compound. Its molecular formula is C16H7ClF3N5O2 and its molecular weight is 393.71. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis Pathways : A novel pathway has been described for the synthesis of triazole derivatives, demonstrating a straightforward method leading to compounds with potential antimicrobial properties. This research showcases the chemical versatility and potential utility of triazole derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020).
Antimicrobial Activities : Studies on the antimicrobial activities of triazole derivatives have shown that these compounds exhibit moderate to significant effectiveness against various microorganisms. This highlights the potential of triazole compounds in developing new antimicrobial agents (Komsani et al., 2015).
Biological and Pharmacological Applications
Anticancer Potential : The anticancer activities of triazole derivatives have been evaluated, revealing that certain compounds exhibit selective cytotoxicity towards cancer cells. This suggests the potential for triazole derivatives in cancer therapy, particularly in targeting specific cancer cell lines with minimal toxicity to normal cells (Pokhodylo et al., 2020).
Kinase Inhibition for Drug Development : Triazole compounds have been investigated for their role as kinase inhibitors, a crucial target in drug development for various diseases. The development of scalable synthesis methods for potent kinase inhibitors underscores the importance of triazole derivatives in pharmaceutical research (Arunachalam et al., 2019).
Chemical Reactivity and Transformation : The chemical reactivity and transformation of triazole derivatives under nucleophilic conditions have been studied, illustrating the compounds' versatile reactivity and potential for generating diverse heterocyclic structures. These reactions are fundamental in the development of new compounds with various biological activities (Ibrahim & El-Gohary, 2016).
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF3N5O2/c17-10-4-9(16(18,19)20)6-22-15(10)25-11(5-21)14(23-24-25)8-1-2-12-13(3-8)27-7-26-12/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHQSRVCYBAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N(N=N3)C4=C(C=C(C=N4)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)

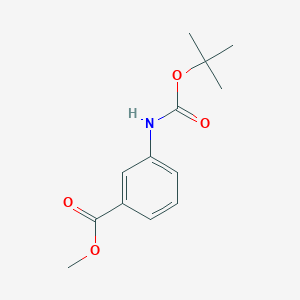
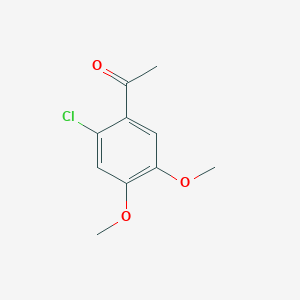
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

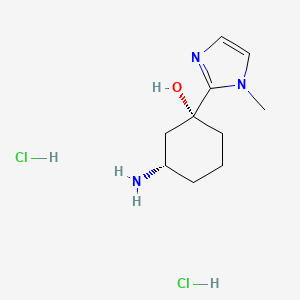
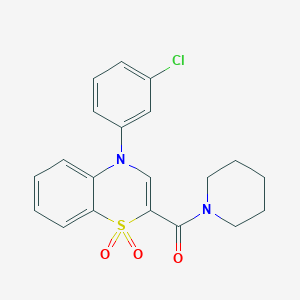
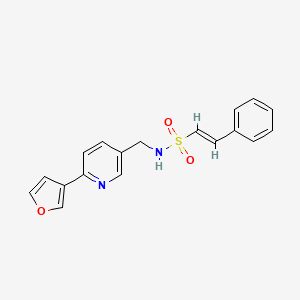
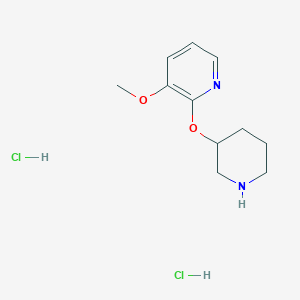
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
